molecular formula C19H14N2O5S B6524370 methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-23-1

methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No. B6524370
CAS RN: 477326-23-1
M. Wt: 382.4 g/mol
InChI Key: GWLNMGOAGQEQOY-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate (MNBPT) is an organic compound consisting of a nitrobenzamide group attached to a thiophene ring. It is a member of the class of compounds known as nitrobenzamides, which are characterized by their ability to undergo a variety of chemical transformations. MNBPT has been studied extensively in the laboratory and has been found to possess a wide range of biological activities.

Advantages and Limitations for Lab Experiments

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been found to possess a wide range of biological activities and has been used in the laboratory to study the effects of various treatments. The major advantages of using methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate for laboratory experiments are its versatility, low cost, and ease of synthesis. However, there are some limitations associated with using methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate for laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. In addition, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has a relatively short half-life and can be easily degraded by light, heat, and oxygen.

Future Directions

The potential applications of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate are vast, and there are many possible future directions for research. One area of research that could be explored is the use of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate in combination with other compounds to create novel therapeutics for the treatment of various diseases. In addition, further research could be conducted to explore the use of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate in the development of new drug delivery systems. Additionally, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate could be explored as a potential agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. Finally, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate could be explored as a potential agent for the treatment of cancer.

Synthesis Methods

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate can be synthesized by a variety of methods. The most common method involves the reaction of 4-nitrobenzaldehyde and thiophene-2-carboxylic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to reflux. The reaction is typically complete within two to three hours. Other methods of synthesis include the use of a Grignard reagent, the reaction of 4-nitrobenzyl bromide and thiophene-2-carboxylic acid, and the reaction of 4-nitrobenzyl chloride and thiophene-2-carboxylic acid.

Scientific Research Applications

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been studied extensively in the laboratory and has been found to possess a wide range of biological activities. It has been shown to possess antifungal, antiviral, and anti-inflammatory properties. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has been found to possess anti-cancer properties and has been used in the laboratory to study the effects of various cancer treatments.

properties

IUPAC Name

methyl 3-[(4-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-5-3-2-4-6-12)20-18(22)13-7-9-14(10-8-13)21(24)25/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLNMGOAGQEQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate

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